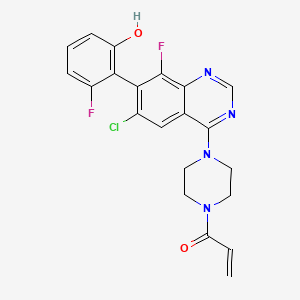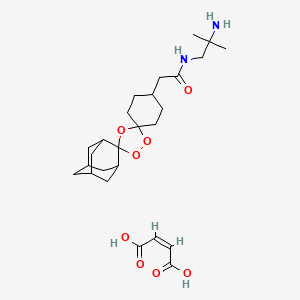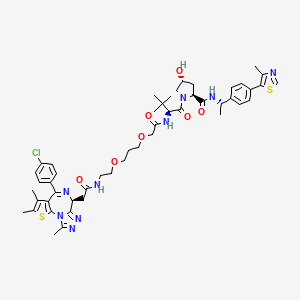
アティカプラント
説明
Aticaprant, also known as JNJ-67953964, LY-2456302 and CERC-501, is a potent, selective, short-acting antagonist of the κ-opioid receptor (KOR) (Ki = 0.81 nM vs. 24.0 nM and 155 nM for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). Aticaprant is under development for the treatment of major depressive disorder and substance use disorders including alcoholism, nicotine addiction, and illicit drug dependence. Aticaprant has been found to dose-dependently block fentanyl-induced miosis at 25 mg and 60 mg in humans (with minimal to no blockade at doses of 4 to 10 mg), indicating that the drug significantly occupies and antagonizes the MOR at a dose of at least 25 mg but not of 10 mg or less.
科学的研究の応用
主要な抑うつ障害の治療
アティカプラントは、主要な抑うつ障害における経口SSRI/SNRI抗うつ薬への付加療法としての有効性と安全性を調べる試験で使用されてきました {svg_1}. この研究は、アティカプラントによる付加療法が、プラセボと比較して抑うつ症状を有意に軽減することを示しました {svg_2}.
アルコール使用障害の治療
アティカプラントは、アルコール使用障害の治療薬として可能性を示しています {svg_3}. アルコール嗜好性ラットにおいて、エタノール自己投与を減少させることがわかりました {svg_4} {svg_5}.
不安障害の治療
アティカプラントは、不安障害の健康サービス研究で使用されてきました {svg_6}. アティカプラントのようなカッパ受容体拮抗薬は、気分障害や依存症の治療に有益である可能性が示唆されています {svg_7}.
薬物乱用の治療
アティカプラントは、薬物乱用の有効性を予測する動物モデルにおいて活性を示しています {svg_8}. これは、負の強化によってストレスが誘発される薬物探索と使用を伴う患者に有益である可能性が示唆されています {svg_9}.
快楽不能症の治療
アティカプラントは、快楽を感じる能力の欠如を特徴とする快楽不能症に対する効果について研究されています {svg_10} {svg_11}. 脳内自己刺激テストで測定された快楽不能症を軽減することがわかりました {svg_12}.
ストレス関連障害の治療
アティカプラントは、ストレス関連障害の潜在的な治療法として提案されています {svg_13}. その抗ストレス特性は、幅広い予備的アルコールモデルで強調されています {svg_14}.
気分障害の治療
アティカプラントは、気分障害における潜在的な有効性について研究されています {svg_15}. マウスの強制水泳テストで抗うつ剤のような効果を生み出し、イミプラミンとシタロプラムの効果を高めることがわかりました {svg_16}.
抗うつ薬に対する不十分な反応の治療
アティカプラントは、現在の抗うつ療法に対して不十分な反応を示した、主要な抑うつ障害(MDD)を持つ成人参加者に対する付加療法として研究されています {svg_17}. この研究は、抑うつ症状の改善における抗うつ薬への付加療法として、アティカプラントのプラセボとの比較による有効性を評価することを目的としています {svg_18}.
作用機序
Aticaprant, also known by its developmental codes JNJ-67953964, CERC-501, and LY-2456302, is a κ-opioid receptor (KOR) antagonist . This article provides a comprehensive overview of the mechanism of action of Aticaprant.
Target of Action
Aticaprant primarily targets the κ-opioid receptor (KOR) . The KOR is part of the endogenous opioid system, which includes other receptors such as mu and delta opioid receptors . The KOR is the biological target of the endogenous opioid peptide dynorphin .
Mode of Action
Aticaprant acts as a selective antagonist of the KOR . It has decent selectivity for the KOR over the μ-opioid receptor (MOR) and other targets . As an antagonist, it binds to the KOR and blocks its activation, thereby inhibiting the effects of endogenous or exogenous kappa opioid agonists .
Biochemical Pathways
It is known that the kor is involved in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors . Therefore, antagonism of the KOR by Aticaprant could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Aticaprant is taken orally . It has a bioavailability of 25% . The drug is rapidly absorbed, with maximal concentrations occurring 1 to 2 hours after administration . It has an elimination half-life of 30 to 40 hours in healthy subjects . The circulating levels of Aticaprant increase proportionally with increasing doses .
Result of Action
Aticaprant’s action results in the blockade of the KOR, which can have various molecular and cellular effects. For instance, it has been found to dose-dependently block fentanyl-induced miosis at 25 mg and 60 mg in humans . It is currently under development for the treatment of major depressive disorder , and its efficacy may be compromised by the countervailing activation of pro-inflammatory cytokines in microglia within the CNS .
Action Environment
The action of Aticaprant can be influenced by various environmental factors. For example, like other kappa opioid antagonists currently under clinical investigation for the treatment of major depression, its efficacy may be compromised by the countervailing activation of pro-inflammatory cytokines in microglia within the CNS
生化学分析
Biochemical Properties
Aticaprant acts as a selective antagonist of the κ-opioid receptor, which is the biological target of the endogenous opioid peptide dynorphin . The compound has a high affinity for the κ-opioid receptor, with a dissociation constant (K_i) of 0.81 nM, compared to 24.0 nM and 155 nM for the μ-opioid receptor and δ-opioid receptor, respectively . This selectivity is crucial for its therapeutic effects, as it minimizes interactions with other opioid receptors that could lead to unwanted side effects. Aticaprant’s interaction with the κ-opioid receptor inhibits the receptor’s activity, which is associated with stress and depressive behaviors .
Cellular Effects
Aticaprant influences various cellular processes by modulating the activity of the κ-opioid receptor. This modulation affects cell signaling pathways, particularly those involved in stress and reward mechanisms . By antagonizing the κ-opioid receptor, Aticaprant reduces the activation of pro-inflammatory cytokines in microglia within the central nervous system, which is believed to contribute to its antidepressant effects . Additionally, Aticaprant has been shown to increase fMRI activation in the ventral striatum during reward anticipation, indicating its role in enhancing reward-related brain activity .
Molecular Mechanism
The molecular mechanism of Aticaprant involves its binding to the κ-opioid receptor, where it acts as a potent and selective antagonist . This binding prevents the receptor from interacting with its endogenous ligand, dynorphin, thereby inhibiting the downstream signaling pathways associated with stress and depressive behaviors . Aticaprant’s selectivity for the κ-opioid receptor over other opioid receptors is a key factor in its therapeutic profile, as it reduces the likelihood of side effects related to non-target receptor interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, Aticaprant has demonstrated stability and a relatively long half-life of 30 to 40 hours . This stability is important for maintaining consistent therapeutic levels of the compound over time. Studies have shown that Aticaprant’s effects on depressive symptoms are sustained over a period of six weeks when used as an adjunct to standard antidepressant therapies . Additionally, the compound’s ability to cross the blood-brain barrier ensures its central effects are maintained throughout the treatment period .
Dosage Effects in Animal Models
In animal models, the effects of Aticaprant vary with different dosages. Studies have shown that Aticaprant reduces alcohol intake and prevents stress-triggered alcohol seeking in rodents via a κ-opioid receptor-mediated mechanism . The compound has been effective in reducing alcohol relapse-like drinking in a dose-dependent manner, with significant effects observed at doses of 1-3 mg/kg . At higher doses, Aticaprant has been shown to occupy and antagonize the μ-opioid receptor, suggesting potential off-target effects at these concentrations .
Metabolic Pathways
Aticaprant is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolic pathways involve hydroxylation and subsequent conjugation reactions, which facilitate its excretion from the body . The involvement of specific cytochrome P450 enzymes in Aticaprant’s metabolism highlights the importance of considering potential drug-drug interactions when co-administering other medications that are metabolized by the same enzymes .
Transport and Distribution
Aticaprant is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to exert its central effects on the κ-opioid receptors in the brain . Additionally, Aticaprant’s distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Aticaprant is primarily within the cytoplasm, where it interacts with the κ-opioid receptors located on the cell membrane . The compound’s ability to target these receptors is facilitated by its lipophilic nature, which allows it to diffuse across cellular membranes . Post-translational modifications of the κ-opioid receptor, such as phosphorylation, can influence Aticaprant’s binding affinity and efficacy .
特性
IUPAC Name |
4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPMYDSXGRRERG-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151777 | |
| Record name | LY-2456302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1174130-61-0 | |
| Record name | 4-[4-[[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl]phenoxy]-3-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174130-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aticaprant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174130610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2456302 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2456302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATICAPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE4G8X55F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)
![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)


![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)



![2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide](/img/structure/B605604.png)
![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)
![3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B605608.png)